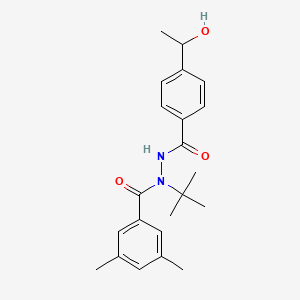

Tebufenozide-1-hydroxyethyl

Description

Contextualization within Insect Growth Regulator Metabolic Studies

Insect Growth Regulators (IGRs) are a class of insecticides that interfere with the growth, development, and reproduction of insects. researchgate.net Unlike traditional neurotoxic insecticides, IGRs target physiological processes unique to insects, such as molting and metamorphosis. researchgate.netresearchgate.net Tebufenozide (B1682728) (also known by its trade name MIMIC® and code RH-5992) is a prominent IGR that functions as an ecdysone (B1671078) agonist. fao.orgnih.gov It mimics the action of the natural insect molting hormone, 20-hydroxyecdysone, which induces a premature and lethal molting process in the larvae of Lepidoptera (moths and butterflies). fao.orgnih.gov

Significance as a Key Metabolite of Tebufenozide (RH-5992)

Tebufenozide-1-hydroxyethyl, identified by the code RH-1788, is a significant metabolite of tebufenozide. regulations.govfao.org It is formed through the oxidation of the parent molecule. fao.orgfao.org Specifically, this metabolic process involves the hydroxylation of the ethyl group on the A-ring (the 4-ethylbenzoyl portion) of the tebufenozide structure. fao.org

The identification of this compound has been documented in various metabolic studies. For instance, it has been detected in the feces of rats, indicating its formation within mammalian systems. fao.org Furthermore, it is considered a residue of regulatory concern in rotational crops. regulations.gov Studies on crops planted in soil previously treated with tebufenozide have shown the uptake and metabolism of the parent compound, leading to the formation of metabolites including the glucose conjugate of RH-1788 in collards. fao.org Its presence in both animal and plant systems underscores its importance in assessing the total residue profile of tebufenozide.

| Compound Name | Code Name | Chemical Name | Metabolic Formation |

|---|---|---|---|

| Tebufenozide | RH-5992 | N-tert-butyl-N′-(4-ethylbenzoyl)-3,5-dimethylbenzohydrazide fao.org | Parent Compound |

| This compound | RH-1788 | N-tert-butyl-N'-[4-(1-hydroxyethyl)benzoyl]-3,5-dimethylbenzohydrazide fao.orgregulations.gov | Oxidation of the ethyl group on the A-ring of Tebufenozide fao.org |

Current Research Landscape and Future Directions for this compound

The current research landscape for IGR metabolites, including this compound, is focused on several key areas. A primary goal is the comprehensive identification and quantification of metabolites in various matrices, from agricultural commodities to environmental samples. fao.orgregulations.gov This involves the use of advanced analytical techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) for accurate detection. fao.org In silico methods, such as docking simulations and energy estimations, are also being employed to predict the metabolic pathways of tebufenozide and its derivatives by cytochrome P450 enzymes. nih.gov

Future research directions are aimed at filling existing knowledge gaps. nih.gov There is a need to move beyond simple detection to a deeper understanding of the biological activity and specific mechanisms of these metabolites. mdpi.com Key areas for future investigation include:

Elucidating Molecular Mechanisms: Further research is needed to understand the specific interactions between IGR metabolites and biological systems at a molecular level. mdpi.com

Ecological Impact Assessment: The long-term ecological effects of metabolites like this compound in different ecosystems require more thorough assessment. mdpi.com

Advanced Analytical Methods: The development of more sensitive and specific analytical methods is crucial for monitoring low-level residues in complex environmental and biological samples. researchgate.net

Receptor Studies: Research into the receptors that bind with IGRs and their metabolites is still in its early stages and represents a significant area for future exploration. nih.gov

Continued research in these areas will enhance the ability to conduct comprehensive risk assessments and ensure the sustainable use of IGRs in agriculture and pest management. frontiersin.org

| Research Area | Finding | Matrix | Significance |

|---|---|---|---|

| Mammalian Metabolism | Identified as one of eleven metabolites in high-dose feces samples from rats. fao.org | Rat Feces | Confirms biotransformation of tebufenozide in mammals. fao.org |

| Rotational Crops | Considered a residue of regulatory concern. regulations.gov | Primary Crops | Important for assessing food safety in crop rotation systems. regulations.gov |

| Rotational Crops | Identified as a glucose conjugate in collards planted 30 days after treatment. fao.org | Collards | Demonstrates uptake from soil and metabolism within plants. fao.org |

| Analytical Chemistry | Analytical methods developed for its detection with a Limit of Quantitation (LOQ) of 0.020 ppm. regulations.gov | Crop Samples | Enables regulatory monitoring of residues. regulations.gov |

Structure

3D Structure

Properties

IUPAC Name |

N-tert-butyl-N'-[4-(1-hydroxyethyl)benzoyl]-3,5-dimethylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3/c1-14-11-15(2)13-19(12-14)21(27)24(22(4,5)6)23-20(26)18-9-7-17(8-10-18)16(3)25/h7-13,16,25H,1-6H3,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQGYYPMIBMOCNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=O)C2=CC=C(C=C2)C(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163860-36-4 | |

| Record name | RH-1788 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163860364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Biotransformation and Metabolic Pathways of Tebufenozide 1 Hydroxyethyl Rh 1788

Enzymatic Formation of RH-1788 from Tebufenozide (B1682728)

The initial and pivotal step in the metabolism of tebufenozide is the oxidation of its alkyl substituents. fao.orgfao.org The formation of RH-1788 occurs through the specific hydroxylation of the ethyl group on the A-ring (the 4-ethylphenyl ring) of the parent tebufenozide molecule. fao.org

Hydroxylation Mechanisms of the Ethyl Group

The conversion of tebufenozide to RH-1788 is an oxidative reaction targeting the ethyl group. Specifically, the hydroxylation occurs at the carbon atom adjacent to the aromatic ring, resulting in the formation of a secondary alcohol. fao.org This metabolic transformation is a common detoxification pathway for xenobiotics containing alkyl side chains. The introduction of a hydroxyl group increases the polarity of the molecule, facilitating further metabolism and eventual excretion. Studies on tebufenozide metabolism in rats have identified RH-1788 as one of the metabolites, confirming this hydroxylation pathway. fao.org

Elucidation of Specific Biocatalytic Systems (e.g., Cytochrome P450 isozymes)

The enzymatic systems responsible for the hydroxylation of tebufenozide belong to the cytochrome P450 (CYP) superfamily of monooxygenases. nih.govmdpi.com These enzymes are primary drivers of Phase I metabolism, which involves the introduction or exposure of functional groups on foreign compounds. mdpi.com Research using yeast-expressed human CYP isozymes has demonstrated that CYP3A4 can hydroxylate several alkyl sites on the tebufenozide molecule. nih.gov In contrast, CYP2C19 was found to modify only a single site. nih.gov This suggests that CYP3A4, in particular, is a key biocatalyst in the formation of hydroxylated metabolites like RH-1788. nih.gov The broad substrate specificity of certain CYP isozymes allows them to metabolize a wide range of xenobiotics, including insecticides. myspecies.info

Subsequent Metabolic Transformations of RH-1788

Following its formation, RH-1788 is not an end-product but serves as a substrate for further metabolic reactions. These subsequent transformations include additional oxidative modifications and conjugation reactions, leading to a diverse array of degradation products.

Oxidative Modifications (e.g., to Ketone Derivatives like RH-6595)

The secondary alcohol group of RH-1788 is susceptible to further oxidation. This process converts the hydroxyl group into a ketone, resulting in the formation of the metabolite RH-6595. fao.org This transformation represents a continuation of the oxidative degradation of the ethyl side chain on the A-ring of the original tebufenozide molecule. fao.org The identification of both RH-1788 (the alcohol) and RH-6595 (the ketone) in metabolic studies confirms this sequential oxidation pathway. fao.org The ultimate degradation products of tebufenozide often include various alcohols, ketones, and carboxylic acids. wikipedia.org

Conjugation Reactions (e.g., Glucoside Formation)

Phase II metabolic pathways involve the conjugation of metabolites with endogenous molecules to further increase their water solubility and facilitate elimination. mdpi.commdpi.com While direct evidence for the glucosidation of RH-1788 is not specified in the provided context, this is a common fate for hydroxylated metabolites. Enzymes such as UDP-glucosyltransferases (UGTs) catalyze the attachment of glucuronic acid to hydroxyl groups. mdpi.com Other conjugation reactions have been observed for different hydroxylated tebufenozide metabolites; for instance, the B-ring alcohol metabolite RH-9886 has been found conjugated to fatty acids in milk and fat. fao.org This indicates that conjugation is a relevant pathway in tebufenozide metabolism, and it is plausible that the hydroxyl group of RH-1788 could undergo similar reactions, such as glucoside formation.

Pathways Leading to Further Degradation Products (e.g., RH-0282, RH-9886)

RH-1788 can be a precursor to more complex metabolites through additional oxidative reactions on other parts of the molecule. One such product is RH-0282. fao.orgregulations.gov The chemical structure of RH-0282 is benzoic acid, 3-hydroxymethyl-5-methyl-1-[1,1-dimethylethyl]-2-[4-[1-hydroxyethyl] benzoyl]hydrazide. regulations.gov This structure retains the 1-hydroxyethyl group characteristic of RH-1788 while also featuring a hydroxymethyl group on the B-ring (the 3,5-dimethylphenyl ring). This demonstrates a metabolic pathway where RH-1788 undergoes further hydroxylation on one of the B-ring's methyl groups. fao.orgregulations.gov

In contrast, the metabolite RH-9886 (benzoic acid, 3-hydroxymethyl-5-methyl-1-[1,1-dimethylethyl]-2-[4-ethylbenzoyl]hydrazide) is formed through a parallel pathway directly from tebufenozide, involving hydroxylation of a B-ring methyl group without modification of the A-ring's ethyl group. fao.orgregulations.gov Therefore, RH-0282 is a downstream metabolite of RH-1788, whereas RH-9886 is not. regulations.gov

Table 1: Summary of Tebufenozide Metabolic Pathway

| Precursor Compound | Metabolic Reaction | Resulting Metabolite | Key Enzyme Class |

| Tebufenozide | Hydroxylation of ethyl group | RH-1788 | Cytochrome P450 (e.g., CYP3A4) |

| RH-1788 | Oxidation of alcohol group | RH-6595 | Dehydrogenase / Oxidase |

| RH-1788 | Hydroxylation of B-ring methyl group | RH-0282 | Cytochrome P450 |

| Tebufenozide | Hydroxylation of B-ring methyl group | RH-9886 | Cytochrome P450 |

| RH-9886 | Conjugation | Fatty Acid Conjugates | Transferase |

Environmental Fate and Degradation Kinetics of Tebufenozide 1 Hydroxyethyl Rh 1788

Abiotic Degradation Processes in Environmental Matrices

Abiotic degradation, driven by chemical and physical factors in the environment, plays a crucial role in the transformation of organic compounds. For Tebufenozide-1-hydroxyethyl, these processes include hydrolysis, photolysis, and other non-biological oxidative reactions.

Hydrolytic Stability and Transformation Pathways (e.g., pH dependence)

Photodegradation Kinetics and Product Identification

Photodegradation, or the breakdown of compounds by light, is a significant environmental fate process for many pesticides. While specific photolysis data for this compound is scarce, studies on tebufenozide (B1682728) indicate that it is susceptible to photodegradation in both water and soil. The photodegradation of tebufenozide on soil surfaces has been reported with a half-life of approximately 98 days. In aquatic environments, the half-life can be shorter. It is anticipated that RH-1788 would also undergo photodegradation, potentially leading to further transformation products. However, the specific kinetics and the identity of the resulting photoproducts of RH-1788 have not been extensively documented.

Oxidative Reactions in Non-Biological Systems

Oxidative reactions in the environment, outside of microbial activity, can contribute to the degradation of organic molecules. These reactions can be mediated by various naturally occurring oxidizing agents. The formation of this compound itself is a result of an oxidative process acting on the parent tebufenozide. It is conceivable that RH-1788 could undergo further oxidation, potentially leading to the formation of carboxylic acids or other more polar metabolites. However, detailed studies on the non-biological oxidative degradation of RH-1788 are lacking.

Biotic Degradation Mechanisms and Rates

The role of microorganisms in the degradation of pesticides is paramount. Microbial metabolism is a key driver in the breakdown of tebufenozide and its metabolites in soil and aquatic systems.

Microbially-Mediated Degradation in Soil and Aquatic Environments

Microbial processes are a primary route for the degradation of tebufenozide, and by extension, its metabolite this compound. In soil, the half-life of tebufenozide can vary significantly depending on soil type and microbial activity, ranging from approximately 31 to 52 days in some field studies. The degradation of tebufenozide leads to the formation of a suite of metabolites, including RH-1788.

While the specific rate of microbial degradation of RH-1788 is not well-defined, it is expected to be a substrate for further microbial transformation. The ultimate fate of many organic pesticides in microbially active environments is mineralization to carbon dioxide, water, and inorganic constituents. The degradation of tebufenozide and its metabolites is generally faster in non-sterile environments compared to sterile conditions, highlighting the critical role of microorganisms.

Identification of Specific Microbial Degraders and Enzymes

The identification of specific microbial species and the enzymatic pathways responsible for the degradation of this compound has not been a focus of extensive research. For the parent compound, tebufenozide, it is known that a variety of soil and aquatic microorganisms contribute to its breakdown. The initial oxidative step that forms RH-1788 is likely mediated by monooxygenase or dioxygenase enzymes commonly found in soil bacteria and fungi. Subsequent degradation of RH-1788 would likely involve further enzymatic action, such as dehydrogenases to form a ketone, or further oxidation to a carboxylic acid. Pinpointing the specific microorganisms and enzymes involved would require dedicated isolation and characterization studies.

Environmental Persistence and Half-Life Determination

Detailed studies quantifying the persistence and half-life of this compound (RH-1788) in various environmental compartments are not readily found. The degradation of the parent compound, tebufenozide, is influenced by factors such as microbial activity and sunlight, but specific kinetic data for the RH-1788 metabolite is not delineated in available research.

Studies in Soil Systems (Aerobic and Anaerobic Conditions, Diverse Soil Types)

Specific research determining the half-life of this compound (RH-1788) in soil under aerobic and anaerobic conditions across diverse soil types could not be located. For the parent compound, tebufenozide, degradation half-life in soil can vary widely depending on the soil characteristics and environmental conditions, with reported values ranging from approximately 16 to over 100 days. swu.edu.cnmaine.gov However, it is crucial to note that this data pertains to tebufenozide and not specifically to its 1-hydroxyethyl metabolite.

Table 1: Environmental Persistence of this compound (RH-1788) in Soil Systems

| Soil Type | Condition | Half-Life (DT50) in days |

|---|---|---|

| Data Not Available | Aerobic | Data Not Available |

Dynamics in Aquatic Environments (Water/Sediment Systems, Stream Water)

Similarly, there is a lack of specific data on the degradation kinetics and half-life of this compound (RH-1788) in aquatic environments. Studies on the parent compound, tebufenozide, indicate that its persistence in water is influenced by microbial breakdown. nih.gov In sterilized stream water, tebufenozide is stable, but it degrades more rapidly in unsterilized water, suggesting microbial processes are a key route of degradation. nih.gov The half-life of tebufenozide in aquatic systems can be on the order of several months. nih.gov Again, this information does not directly describe the behavior of the RH-1788 metabolite.

Table 2: Environmental Persistence of this compound (RH-1788) in Aquatic Systems

| System Type | Condition | Half-Life (DT50) in days |

|---|---|---|

| Water/Sediment | Data Not Available | Data Not Available |

Characterization of Terminal Environmental Transformation Products

Information specifically identifying the terminal environmental transformation products of this compound (RH-1788) is not available in the reviewed literature. For the parent compound, tebufenozide, several degradation products have been identified in environmental fate studies, including RH-2703, RH-6595, and RH-2651. nih.gov These compounds result from the alteration of the tebufenozide molecule in soil and water. nih.gov Without specific studies on RH-1788, it is not possible to determine if it transforms into these or other terminal products.

Environmental Transport and Distribution Dynamics of Tebufenozide 1 Hydroxyethyl Rh 1788

Sorption and Desorption Behavior in Soil and Sediment

The sorption and desorption characteristics of a chemical compound govern its mobility in the environment. Strong sorption to soil and sediment particles limits a compound's movement, whereas weak sorption allows it to be more mobile in soil porewater and surface water.

Influence of Organic Carbon Content and Soil Properties on Sorption Coefficients

Studies on other tebufenozide (B1682728) metabolites, such as the carboxylic acid forms RH-2651 and RH-2703, have shown them to be mobile in soil, which is consistent with their increased polarity compared to the parent compound. fao.org This suggests that the sorption of RH-1788 would also be significantly influenced by soil properties, with lower sorption expected in soils with low organic carbon and clay content.

Irreversible Binding Phenomena in Environmental Matrices

Information specifically detailing the irreversible binding of RH-1788 to soil or sediment is limited. For the parent compound tebufenozide, studies have shown that soil-bound residues can increase over time, indicating that some fraction of the applied substance becomes tightly or irreversibly bound to the soil matrix. fao.org In one study, after a 40-day aging period in sandy soil, unextractable radioactivity accounted for 17.5% of the applied tebufenozide. fao.org It is plausible that metabolites like RH-1788 could also be incorporated into the soil organic matter matrix, contributing to the formation of bound residues, though the extent of this process for RH-1788 specifically has not been detailed.

Leaching Potential and Groundwater Mobility Studies

The potential for a compound to move through the soil profile and reach groundwater is a critical aspect of its environmental risk assessment. This is often evaluated through laboratory leaching studies and predictive modeling.

Aged Residue Leaching Assessments

Aged residue leaching studies, which involve applying the pesticide to soil and allowing it to degrade for a period before leaching, provide a more realistic assessment of the mobility of both the parent compound and its degradation products.

A column leaching study was conducted with residues of radiolabelled tebufenozide that were aged for 30 days in four different soil types. The results indicated that while the parent tebufenozide had some mobility in sand, two carboxylic acid metabolites were mobile in all four soils tested (clay loam, sand, sandy loam, and loam). fao.org

In a similar study using a sandy soil with low organic matter, soil was treated with radiolabelled tebufenozide and aged for 40 days before leaching experiments were performed. The analysis of the extractable residues remaining in the soil after the aging period identified several metabolites. The composition of these aged residues is detailed in the table below. fao.org The mobility of these various components would determine the potential for groundwater contamination. The U.S. Environmental Protection Agency (EPA) has identified RH-1788 as a residue of concern for rotational crops, which suggests a potential for persistence and mobility in the soil environment. regulations.gov

| Compound | Percentage of Applied 14C |

|---|

Modeling of Groundwater Concentrations

Computer models are frequently used by regulatory agencies to estimate potential pesticide concentrations in groundwater. Models such as the Pesticide Root Zone Model for GroundWater (PRZM-GW) and the FOCUS (FOrum for the Co-ordination of pesticide fate models and their Use) models are standard tools for these assessments. epa.goveuropa.eu

Runoff and Surface Water Transport Mechanisms

The transport of pesticides from treated fields to adjacent surface water bodies via runoff is another significant environmental pathway. This process is influenced by factors such as the pesticide's properties (e.g., solubility, sorption), soil type, field slope, and rainfall intensity.

Studies have shown that the parent compound, tebufenozide, can be transported into aquatic habitats. Research conducted in forested ecosystems in Pennsylvania detected tebufenozide in both water and sediment samples from 41 vernal ponds, including ponds located outside of direct spray areas. sciety.orgresearchgate.net This indicates that transport via mechanisms such as spray drift or surface runoff occurs. sciety.orgresearchgate.net The concentrations were significantly higher in ponds within spray blocks, and levels were generally higher in ponds closer to the application zones. sciety.orgresearchgate.net

While these studies focused on the parent compound, the transport of metabolites like RH-1788 via runoff is also plausible. The ultimate concentration of RH-1788 in surface water would depend on its formation rate in the soil, its persistence, and its individual sorption characteristics. Given its expected higher polarity compared to tebufenozide, RH-1788 may be more readily transported in the dissolved phase of runoff water.

Unable to Generate Article Due to Lack of Specific Data

Following a comprehensive search for scientific data pertaining specifically to the chemical compound Tebufenozide-1-hydroxyethyl (also known as RH-1788), it has been determined that there is insufficient publicly available information to generate the requested article according to the specified outline.

The user's instructions required a thorough and scientifically accurate article focusing solely on the environmental transport and distribution dynamics of this compound. This included specific subsections on its environmental concentrations in surface water, factors governing its aqueous phase distribution, and its volatilization and atmospheric transport.

While the existence of this compound (RH-1788) as a metabolite of the insecticide tebufenozide is confirmed in regulatory and scientific documents, the detailed environmental fate data required to populate the requested sections are not available.

Summary of Findings:

Identification as a Metabolite: this compound (RH-1788) is identified by regulatory bodies, such as the U.S. Environmental Protection Agency's Health Effects Division (HED) Metabolism Committee, as a metabolite of tebufenozide and a residue of concern in rotational crops. regulations.gov

Detection in Crop Studies: Research has detected RH-1788 as a minor metabolite in fruit. In one study on apples, it was found in both free and conjugated forms, accounting for a small percentage (2.49% to 4.96%) of the total radioactive residue. fao.org It has also been detected in the forage and straw of rotational crops like wheat and soybeans. nih.gov

Data Gaps:

Despite confirming its identity, the comprehensive search did not yield specific quantitative data for this compound (RH-1788) related to:

Environmental Concentrations: No monitoring data or estimated environmental concentrations (EECs) for RH-1788 in surface water, groundwater, or sediment were found.

Aqueous Phase Distribution: Critical physicochemical properties that govern transport in water, such as its water solubility, soil sorption coefficient (Koc), and rates of hydrolysis or aqueous photolysis, are not documented for this specific metabolite. This information is essential for assessing its mobility and persistence in aquatic environments.

Volatilization and Atmospheric Transport: Key properties needed to assess its potential to move from surfaces into the atmosphere, such as its vapor pressure and Henry's Law constant, are unavailable for RH-1788. While the parent compound, tebufenozide, is known to be non-volatile, this property cannot be assumed for its metabolites without specific data. maine.gov

The strict requirement to focus solely on this compound and not introduce data related to the parent compound, tebufenozide, cannot be met. The necessary scientific data to create an informative and accurate article as outlined does not appear to be in the public domain. Therefore, in adherence to the instructions to provide scientifically accurate content and avoid introducing information outside the explicit scope, the article cannot be generated.

Advanced Analytical Methodologies for Tebufenozide 1 Hydroxyethyl Rh 1788 Quantification and Characterization

Sample Preparation and Extraction Protocols

The initial and most critical stage in the analysis of RH-1788 is its efficient extraction from the sample matrix while minimizing co-extraction of interfering substances. The choice of protocol is highly dependent on the physicochemical properties of the matrix.

The extraction of Tebufenozide-1-hydroxyethyl and related metabolites from varied matrices necessitates tailored approaches to ensure high recovery and reproducibility.

Plant Matrices (e.g., Vegetables, Fruits): For plant tissues, extraction is commonly performed by homogenizing the sample with an organic solvent. researchgate.net Acetonitrile (B52724) is a frequently used solvent due to its ability to effectively extract a wide range of pesticide residues while precipitating proteins and other macromolecules. researchgate.netnju.edu.cn Some methods employ an alkali acetonitrile solution to improve extraction efficiency. nju.edu.cn For certain crops like cabbage, supercritical fluid extraction (SFE) with CO2 modified with methanol (B129727) has been explored as a green alternative, followed by collection in acetone. nih.gov Another widely adopted method is the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) approach, which involves an initial extraction with acetonitrile followed by a salting-out step. researchgate.netresearchgate.net

Animal Tissues (e.g., Liver, Kidney, Muscle, Fat): Analysis in animal tissues, where tebufenozide (B1682728) metabolism is studied, requires rigorous extraction. fao.org Liver samples may be homogenized with dry ice before extraction with solvent mixtures such as acetonitrile/water and chloroform/methanol. fao.orgepa.gov For fat samples, an initial extraction with hexane (B92381) and methanol is common. fao.org The goal is to disrupt the tissue structure and efficiently partition the analyte into the solvent phase.

Water: The analysis of RH-1788 in water samples can involve low-temperature enrichment liquid-liquid extraction with acetonitrile. researchgate.net This technique concentrates the analyte from a large volume of water into a small volume of organic solvent, thereby increasing the sensitivity of the method. researchgate.net

Soil and Sediment: Extraction from soil and sediment typically utilizes solvent extraction with acetonitrile, often as part of a QuEChERS-based protocol. researchgate.netresearchgate.net The strong adsorption of tebufenozide and its metabolites to soil particles necessitates efficient extraction techniques to ensure quantitative recovery. nih.gov

Table 1: Optimized Extraction Solvents for Different Matrices

| Matrix Type | Primary Extraction Solvent(s) | Technique |

| Plants (Vegetables) | Acetonitrile, Alkali Acetonitrile | Homogenization, QuEChERS |

| Animal Tissues | Acetonitrile/Water, Chloroform/Methanol | Homogenization |

| Water | Acetonitrile | Liquid-Liquid Extraction |

| Soil/Sediment | Acetonitrile | QuEChERS |

Following initial extraction, a clean-up step is essential to remove matrix components that can interfere with chromatographic analysis and mass spectrometric detection.

Solid-Phase Extraction (SPE): SPE is a highly effective and commonly used clean-up technique that has largely replaced classical liquid-liquid partitioning. nju.edu.cnscispace.com The principle involves passing the sample extract through a cartridge containing a solid sorbent that retains either the analyte or the interferences. For tebufenozide and its metabolites, cartridges packed with primary and secondary amine (PSA) sorbents are used to remove fatty acids, organic acids, and sugars from the extract. researchgate.net C18 or activated carbon SPE cartridges may also be employed for purification. nju.edu.cnepa.gov

Column Chromatography: For particularly complex matrices, traditional column chromatography provides a high degree of purification. fao.org Extracts can be passed through columns packed with sorbents like Florisil or basic alumina. fao.org Different solvent mixtures are used to first wash away impurities and then elute the target analytes, resulting in a cleaner sample for analysis. fao.org

Chromatographic Separation Techniques

Chromatography is the core of the analytical process, separating RH-1788 from the parent compound and other metabolites prior to detection.

High-Performance Liquid Chromatography (HPLC), particularly in a reversed-phase mode, is the predominant technique for the analysis of tebufenozide and its metabolites, including RH-1788. nju.edu.cnfao.org

Stationary Phase: The most common stationary phase is a C18 (octadecylsilane) column, which effectively separates the moderately polar RH-1788 from the more nonpolar parent compound based on hydrophobicity. researchgate.netnju.edu.cnnih.gov

Mobile Phase: The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile or methanol. nju.edu.cnnih.gov To improve peak shape and ionization efficiency for mass spectrometry, additives like formic acid are often included in the aqueous phase. nju.edu.cnnih.gov Gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is standard practice. nju.edu.cn This allows for the efficient elution of compounds with a range of polarities, from polar metabolites to the parent compound, within a single run. nju.edu.cnnih.gov

Table 2: Typical HPLC Parameters for Tebufenozide Metabolite Analysis

| Parameter | Specification | Purpose |

| Column | C18 (e.g., 150 mm x 2.1 mm, 3.5 µm) | Reversed-phase separation based on polarity. nju.edu.cn |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component, aids in ionization. nju.edu.cn |

| Mobile Phase B | Acetonitrile or Methanol | Organic component for eluting analytes. nju.edu.cn |

| Elution Mode | Gradient | Separates compounds with a wide range of polarities. nju.edu.cn |

| Flow Rate | 0.2 - 1.0 mL/min | Standard flow for analytical HPLC. nju.edu.cnnih.gov |

| Detection | UV or Mass Spectrometry | Analyte quantification and identification. nih.govfao.org |

While HPLC is the primary method, Gas Chromatography (GC) or Gas-Liquid Chromatography (GLC) can also be used for the quantitative determination of certain metabolites. fao.org Due to the low volatility and thermal lability of compounds like RH-1788, a derivatization step to increase volatility and thermal stability would likely be required before GC analysis. This technique is less common for this class of compounds but remains a viable option for specific applications or for confirming results obtained by HPLC.

Mass Spectrometric Detection and Structural Elucidation

Mass Spectrometry (MS), especially when coupled with liquid chromatography (LC-MS/MS), is the definitive technique for the detection and structural confirmation of this compound. researchgate.netnju.edu.cnfao.org It offers unparalleled sensitivity and selectivity, allowing for confident identification even at trace levels.

The process involves ionizing the analyte after it elutes from the HPLC column and then separating the ions based on their mass-to-charge ratio (m/z). For structural elucidation and highly selective quantification, tandem mass spectrometry (MS/MS) is employed. nju.edu.cn In this technique, a specific precursor ion corresponding to RH-1788 is selected, fragmented, and one or more characteristic product ions are monitored. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides high specificity and reduces background noise, enabling very low limits of detection. researchgate.netnju.edu.cnresearchgate.net The identification of RH-1788 in metabolic studies, such as those conducted in rats, is confirmed by mass spectrometry, which provides crucial information on the biotransformation pathways of the parent tebufenozide. fao.org

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone for the modern analysis of pesticide residues, including metabolites like this compound. Regulatory documents confirm that quantitative analysis of RH-1788 in rotational crops is performed using HPLC-MS/MS methods. govinfo.gov This technique combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the high selectivity and sensitivity of tandem mass spectrometry.

The general procedure involves a sample extraction, often using an organic solvent like acetonitrile, followed by cleanup steps to remove interfering matrix components. nju.edu.cn The purified extract is then injected into the LC system, where the analytes are separated on a chromatographic column, typically a reversed-phase column such as a C18. nih.gov After separation, the column eluent is introduced into the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source, which generates charged molecules for MS analysis. nju.edu.cn

For the parent compound tebufenozide, analytical methods are well-established using LC-MS/MS for residue determination in diverse matrices like vegetables, chicken, milk, and eggs. nju.edu.cnnih.gov These methods serve as a template for the analysis of its metabolites. For instance, a common mobile phase for tebufenozide analysis consists of a gradient of methanol and water, often with additives like ammonium (B1175870) formate (B1220265) or formic acid to improve ionization efficiency. nih.govmdpi.com The principles and instrumentation used for the parent compound are directly applicable to the quantification of this compound.

Ion Transition Optimization for Enhanced Specificity and Sensitivity

A key advantage of tandem mass spectrometry (LC-MS/MS) is its operation in Selected Reaction Monitoring (SRM) mode, which provides exceptional specificity and sensitivity. nju.edu.cn In SRM, the first quadrupole of the mass spectrometer is set to isolate a specific precursor ion (the charged parent molecule), which is then fragmented in a collision cell. The second quadrupole is set to monitor for one or more specific product ions resulting from this fragmentation. This precursor-to-product ion relationship, known as a transition, is highly characteristic of the target analyte.

For an analytical method to be effective, these ion transitions must be carefully optimized. This process involves infusing a pure analytical standard of the analyte into the mass spectrometer to identify the most abundant and stable precursor ion and the most intense and specific product ions. For the parent compound tebufenozide (exact mass 352.2151 g/mol ), common transitions monitored in positive ion mode include the fragmentation of the [M+H]⁺ precursor ion at m/z 353 to product ions such as m/z 297 and m/z 133. nju.edu.cnmassbank.jp

While specific, publicly documented ion transitions for this compound (RH-1788) are not as readily available, the same optimization principles apply. As a hydroxylated derivative of tebufenozide, its exact mass would be approximately 368 g/mol . An analyst would determine the optimal precursor ion (e.g., [M+H]⁺ at m/z 369) and its most stable and abundant product ions to develop a highly selective and sensitive SRM method for its quantification. The selection of at least two distinct transitions for a single compound is standard practice to meet regulatory requirements for confirmation of identity. nju.edu.cn

High-Resolution Mass Spectrometry for Metabolite Identification

Before routine quantification methods can be developed, the identity of metabolites must be unambiguously confirmed. High-Resolution Mass Spectrometry (HRMS) is a powerful tool for this purpose. Unlike nominal mass instruments, HRMS instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems can measure the mass of an ion with very high accuracy (typically within 5 ppm). lgcstandards.com

This accuracy allows for the determination of an ion's elemental formula, which is crucial in identifying unknown compounds formed during metabolism studies. lgcstandards.com In the context of tebufenozide research, metabolism studies in plants and animals are conducted to identify the chemical fate of the parent compound. fao.org HRMS would be employed to analyze potential metabolites, providing a highly accurate mass measurement for the molecular ion of a compound like this compound. This data, combined with fragmentation patterns from MS/MS spectra, allows researchers to confidently elucidate the structure and confirm the identity of the metabolite. Regulatory submissions often include HPLC-MS/MS confirmatory methods, which rely on the foundational identification work performed with techniques like HRMS. govinfo.gov

Method Validation and Quality Assurance in Research Applications

For an analytical method to be considered reliable for regulatory and research purposes, it must undergo a thorough validation process. This process characterizes the method's performance, ensuring that it provides accurate and reproducible results for the intended application. Key validation parameters include analytical sensitivity, recovery, reproducibility, and the assessment of matrix effects.

Determination of Analytical Sensitivity (Limits of Detection (LOD), Limits of Quantification (LOQ))

Analytical sensitivity is defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected and distinguished from background noise, while the LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy.

For this compound (RH-1788), analytical methods have been developed with sensitivities suitable for residue monitoring. In one method for rice, the LOD for RH-1788 was established at 0.005 mg/kg in grain and 0.04 mg/kg in straw. fao.org Another method reported an LOD of 0.01 mg/kg. fao.org In supervised residue trials for tebufenozide on rice, residues of RH-1788 were all below the LOD of 0.01 mg/kg. fao.org The LOQ for the parent compound tebufenozide in various vegetables has been reported at 4.0 µg/kg (0.004 mg/kg), demonstrating the low detection levels achievable with modern LC-MS/MS instrumentation. nju.edu.cn

| Matrix | Limit of Detection (LOD) (mg/kg) | Analytical Technique |

|---|---|---|

| Rice Grain | 0.005 | GLC-NPD |

| Rice Straw | 0.04 | GLC-NPD |

| Various Crops | 0.01 | GLC-NPD |

Recovery, Reproducibility, and Matrix Effects

Method validation also requires the assessment of accuracy (measured as recovery), precision (measured as reproducibility or relative standard deviation, RSD), and matrix effects.

Recovery is determined by analyzing a blank sample matrix that has been fortified (spiked) with a known concentration of the analyte. The percentage of the added analyte that is measured by the method represents the recovery. For regulatory purposes, average recoveries are typically expected to be within the 70-120% range. researchgate.net Studies on RH-1788 have demonstrated excellent recovery, with average values of 96% in rice grain and 82% in rice straw. fao.org Another method reported an average recovery of 86%. fao.org

Reproducibility refers to the closeness of agreement between results of measurements of the same analyte carried out under changed conditions. It is usually expressed as the relative standard deviation (RSD) of replicate measurements. A low RSD indicates high precision. For pesticide residue analysis, an RSD of ≤20% is generally considered acceptable. researchgate.net For the parent compound tebufenozide, validated methods show RSD values of less than 8%, indicating high precision that would be expected for a validated RH-1788 method as well. nju.edu.cn

Matrix effects occur when components of the sample matrix, other than the analyte itself, interfere with the ionization process in the mass spectrometer, causing either suppression or enhancement of the analyte signal. This can lead to inaccurate quantification. These effects are highly dependent on the analyte and the complexity of the matrix. researchgate.net To compensate for matrix effects, matrix-matched calibration standards are often used. This involves preparing calibration standards in a blank extract of the same matrix being analyzed, ensuring that the standards and samples are affected in the same way. researchgate.net

| Matrix | Average Recovery (%) |

|---|---|

| Rice Grain | 96% |

| Rice Straw | 82% |

| Various Crops | 86% |

Ecological Dynamics and Interactions of Tebufenozide 1 Hydroxyethyl Rh 1788 : Non Toxicological Perspectives

Bioaccumulation and Bioconcentration Potentials in Organisms

Bioaccumulation refers to the gradual accumulation of substances, such as pesticides or other chemicals, in an organism. Bioconcentration is a specific type of bioaccumulation where the uptake of a substance is from water.

Uptake, Distribution, and Elimination Kinetics in Aquatic Biota (e.g., Fish)

Studies on the parent compound, tebufenozide (B1682728), provide insights into the potential behavior of its metabolites. In bluegill sunfish, tebufenozide has been shown to have low bioaccumulation. maine.gov After a 29-day exposure, some bioconcentration was observed, but the depuration (elimination) of the residue was rapid, with a half-life of less than three days. fao.org By day 15 of the depuration period, more than 90% of the pesticide was excreted, with less than 5% of the remaining residue located in the edible tissue. maine.gov This rapid elimination suggests a low potential for significant bioaccumulation of tebufenozide and likely its metabolites, including RH-1788, in fish tissues.

Bioavailability in Terrestrial Food Chains

The bioavailability of a substance refers to the proportion of it that is absorbed and becomes available for use by or has an effect on an organism. In terrestrial ecosystems, the low water solubility of tebufenozide means it binds to organic matter in the topsoil. maine.gov This binding can reduce its availability for uptake by plants and subsequent transfer up the food chain. While specific data on the bioavailability of Tebufenozide-1-hydroxyethyl in terrestrial food chains is limited, the properties of the parent compound suggest a low potential for significant biomagnification.

Residue Dynamics and Persistence in Agricultural Ecosystems

The persistence and movement of pesticide residues in agricultural environments are key factors in determining their long-term ecological impact.

Monitoring in Rotational Crops and Crop Commodities

The U.S. Environmental Protection Agency (EPA) has established that for rotational crops, the residues of regulatory concern include both tebufenozide and its metabolite, RH-1788. regulations.gov This indicates that RH-1788 can persist in the soil and be taken up by subsequent crops. Tolerances for the combined residues of tebufenozide and RH-1788 have been set for the foliage of legume vegetables, as well as the forage, fodder, hay, and straw of cereal grains and non-grass animal feeds. nih.gov

In a study on apples, after two foliar applications of tebufenozide, the parent compound was the main residue. However, the metabolite RH-1788 was detected in both free and conjugated forms. fao.org

Table 1: Metabolite Profile in Apple Samples After Tebufenozide Application fao.org

| Compound | % of Total ¹⁴C at 29 days | mg/kg as tebufenozide at 29 days | % of Total ¹⁴C at 68 days (harvest) | mg/kg as tebufenozide at 68 days (harvest) |

|---|---|---|---|---|

| tebufenozide | 71.2 | 0.22 | 77.26 | 0.165 |

| RH-1788 | 4.96 | 0.021 | 2.49 | 0.008 |

Transfer and Presence in Livestock Matrices (e.g., Milk, Tissues)

Studies on lactating goats have shown that tebufenozide is extensively metabolized. fao.org While the parent compound is present, a number of metabolites are also found in milk and tissues. fao.orgfao.org The EPA has identified the parent tebufenozide and four metabolites, including one designated as RH-0282 (a hydroxymethyl analog of RH-1788), as residues of concern in animal commodities. regulations.gov

In a study where lactating goats were dosed with tebufenozide, the total radioactive residue in milk remained relatively constant. fao.org The composition of residues in various tissues showed that the parent compound and its metabolites were present at varying concentrations. fao.org

Table 2: Residues Identified in Goat Milk and Tissues fao.org

| Compound | % of total ¹⁴C in sample (Milk - day 2) | % of total ¹⁴C in sample (Fat) | % of total ¹⁴C in sample (Kidney) | % of total ¹⁴C in sample (Muscle) |

|---|

Emerging Research Paradigms and Computational Approaches for Tebufenozide 1 Hydroxyethyl Rh 1788

Computational Modeling for Predicting Biotransformation and Environmental Fate

Computational modeling has become an indispensable tool in environmental science, providing predictive insights into the fate and behavior of chemical compounds. For Tebufenozide-1-hydroxyethyl, these models can elucidate its formation from the parent compound, tebufenozide (B1682728), and predict its subsequent environmental mobility and degradation.

In silico tools are instrumental in predicting the metabolic fate of pesticides like tebufenozide, including the formation of metabolites such as RH-1788. These computational methods can identify which parts of a molecule are most susceptible to enzymatic attack, thereby predicting the likely metabolites.

One key approach involves docking simulations , which model the interaction between a substrate (like tebufenozide) and the active site of a metabolic enzyme, such as cytochrome P450 (CYP) isozymes. By evaluating the proximity and orientation of the substrate within the enzyme's catalytic center, researchers can predict the most probable sites of metabolism.

Another powerful technique is the calculation of hydrogen abstraction energy . This method assesses the energy required to remove a hydrogen atom from different positions on a molecule. Lower hydrogen abstraction energy indicates a site more susceptible to oxidative metabolism. A study on tebufenozide utilized this approach to evaluate the susceptibility of each hydrogen atom to metabolism by CYP enzymes, thereby predicting the formation of various hydroxylated metabolites.

These predictive models are crucial for understanding how this compound is formed and for anticipating other potential metabolites that may arise from the biotransformation of tebufenozide.

Quantitative Structure-Activity Relationships (QSARs) are mathematical models that relate the chemical structure of a compound to its physicochemical properties and biological or environmental activities. For this compound, QSAR models can be employed to predict key parameters that govern its environmental fate, such as its mobility in soil and its degradation rate.

QSARs can estimate properties like the soil organic carbon-water (B12546825) partitioning coefficient (Koc), which indicates the tendency of a chemical to bind to soil particles. A high Koc value suggests low mobility. For the parent compound, tebufenozide, the estimated Koc is high, indicating it is expected to have no mobility in soil. Similar QSAR models could be developed or applied to RH-1788 to predict its environmental distribution.

Furthermore, QSARs can predict the susceptibility of a compound to various degradation processes, including biodegradation and photolysis. By correlating molecular descriptors with experimentally determined degradation rates of similar compounds, these models can provide valuable estimates for the persistence of this compound in the environment. The development of robust QSAR models is recognized as a key alternative to extensive animal testing in the risk assessment of pesticide metabolites.

Table 1: Computational Approaches for Studying this compound

| Research Area | Computational Technique | Application to this compound (RH-1788) |

|---|---|---|

| Metabolic Prediction | Docking Simulations | Predicts the binding orientation of the parent compound (tebufenozide) in metabolic enzymes to identify likely sites of hydroxylation leading to RH-1788 formation. |

| Hydrogen Abstraction Energy | Calculates the ease of hydrogen removal from different positions on the tebufenozide molecule to predict the most probable metabolic pathways. | |

| Environmental Fate | QSAR Models | Predicts environmental mobility (e.g., soil adsorption) and persistence (degradation rates) based on the molecular structure of RH-1788. |

Application of Omics Technologies in Understanding this compound Dynamics

"Omics" technologies, which encompass metabolomics, genomics, and proteomics, provide a holistic view of the interactions between chemicals and biological systems. While specific studies on this compound are not yet prevalent, the application of these technologies to pesticides in general highlights their immense potential for understanding the dynamics of this metabolite.

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. In the context of this compound, metabolomics can be used to create a comprehensive profile of the metabolites that are formed when an organism is exposed to the parent compound, tebufenozide. This would allow for the unambiguous identification and quantification of RH-1788, as well as the discovery of other, potentially unknown, metabolites.

Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), are central to metabolomics. These methods can separate complex mixtures of metabolites and provide detailed structural information, facilitating their identification. A metabolomics-based approach would provide a detailed snapshot of the biotransformation pathways of tebufenozide and the relative abundance of its various metabolites, including RH-1788.

Genomics and proteomics are powerful tools for identifying the specific genes and proteins involved in the degradation of pesticides. For this compound, these approaches could be used to pinpoint the enzymes, in both target and non-target organisms, that are responsible for its formation and subsequent breakdown.

Genomics can be used to screen the genomes of soil microorganisms or other relevant species to find genes that encode for enzymes capable of metabolizing tebufenozide and its derivatives. This can lead to the identification of novel degradation pathways and the microorganisms responsible for them.

Proteomics , the large-scale study of proteins, can then be used to confirm the expression and activity of these enzymes in the presence of this compound. By identifying the proteins that are up- or down-regulated upon exposure to the compound, researchers can gain insights into the cellular response and the enzymatic machinery involved in its metabolism.

Development of Novel Research Tools and Methodologies

The advancement of research on this compound is also dependent on the development of new and improved analytical and experimental methodologies. This includes the creation of more sensitive and specific analytical methods for detecting and quantifying the metabolite in complex environmental and biological matrices.

Furthermore, the development of novel in vitro and in vivo model systems can provide more accurate and relevant data on the metabolic fate and potential biological effects of this compound. These could include advanced cell culture systems that better mimic the metabolic capabilities of different organisms or the use of model organisms that are environmentally relevant.

The integration of data from these various new methodologies with computational models will be crucial for building a comprehensive understanding of the environmental and biological dynamics of this compound.

Table 2: Tebufenozide and its Metabolites

| Compound Name | Abbreviation/Code | Chemical Formula | Role |

|---|---|---|---|

| Tebufenozide | - | C22H28N2O2 | Parent Compound |

| This compound | RH-1788 | C22H28N2O3 | Metabolite |

| 3,5-dimethylbenzoic acid-2-(4-acetylbenzoyl)hydrazide | RH-6595 | C22H26N2O3 | Metabolite |

| 3-hydroxymethyl-5-methylbenzoic acid 1-(1,1-dimethylethyl)-2-(4-ethylbenzoyl)hydrazide | RH-9886 | C23H30N2O3 | Metabolite |

| 3,5-dimethylbenzoic acid 1-(1,1-dimethylethyl)-2-(4-carboxybenzoyl)hydrazide | RH-2651 | C22H26N2O4 | Metabolite |

| 3,5-dimethylbenzoic acid 1-(1,1-dimethylethyl)-2-([4-carboxymethyl] benzoyl)hydrazide | RH-2703 | C23H28N2O4 | Metabolite |

| 3-hydroxymethyl-5-methylbenzoic acid 1-(1,1-dimethylethyl)-2-(4-[1-hydroxyethyl] benzoyl)hydrazide | RH-0282 | C23H30N2O4 | Metabolite |

Q & A

Basic Research Questions

Q. What are the key analytical techniques for characterizing Tebufenozide-1-hydroxyethyl, and how should they be applied methodologically?

- Answer : Characterization requires a combination of high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS).

- HPLC : Optimize mobile phase composition (e.g., acetonitrile/water gradients) and column type (C18 reverse-phase) to resolve impurities .

- NMR : Use deuterated solvents (e.g., DMSO-d₆) and report chemical shifts (δ in ppm) for all protons and carbons, ensuring comparisons to reference spectra for structural confirmation .

- MS : Employ electrospray ionization (ESI) in positive/negative modes to confirm molecular ion peaks and fragmentation patterns .

- Data Table :

| Parameter | Value (Example) | Source |

|---|---|---|

| CAS Number | 112410-23-8 | |

| Molecular Formula | C₁₅H₂₂N₂O₃ |

Q. What are the recommended protocols for synthesizing this compound to ensure reproducibility?

- Answer :

Reaction Setup : Conduct reactions under inert atmosphere (N₂/Ar) using anhydrous solvents (e.g., THF or DCM) to prevent hydrolysis .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the compound .

Validation : Cross-check purity via melting point analysis and HPLC retention times against certified standards .

Q. How should researchers handle and store this compound to maintain stability?

- Answer :

- Storage : Store in airtight, light-resistant containers at -20°C to prevent photodegradation and thermal decomposition .

- Safety : Use nitrile gloves (tested for permeability) and avoid skin contact; wash hands post-handling .

Advanced Research Questions

Q. How can conflicting data in environmental degradation studies of this compound be resolved?

- Answer :

Variable Control : Standardize pH, temperature, and microbial activity across assays to isolate degradation pathways .

Cross-Validation : Compare results from LC-MS (quantitative) and microbial toxicity assays (qualitative) to identify methodological biases .

Meta-Analysis : Aggregate data from multiple studies to distinguish outliers and establish consensus degradation rates .

Q. What experimental design considerations are critical for assessing chronic toxicity in non-target organisms?

- Answer :

- Study Design : Use longitudinal exposure models with control groups and dose-response gradients (e.g., 0.1–10 mg/L for aquatic species) .

- Endpoints : Measure sublethal effects (e.g., reproductive output, enzymatic activity) alongside mortality rates .

- Statistical Power : Calculate sample sizes a priori using pilot data to ensure significance (α=0.05, β=0.2) .

Q. How can researchers validate the specificity of this compound in receptor-binding assays?

- Answer :

Competitive Binding : Use radiolabeled ligands (e.g., ³H-20-hydroxyecdysone) to quantify displacement curves and calculate IC₅₀ values .

Negative Controls : Include non-target receptors (e.g., vertebrate steroid receptors) to confirm absence of cross-reactivity .

Structural Modeling : Perform molecular docking simulations to predict binding affinities and compare with empirical data .

Methodological Challenges and Solutions

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

- Answer :

- Process Validation : Document reaction parameters (e.g., stirring speed, solvent purity) and use statistical process control (SPC) charts .

- Quality Control : Implement in-process checks (e.g., TLC monitoring) and reject batches deviating by >5% in HPLC purity .

Q. How should researchers address discrepancies in ecotoxicological data across different geographic regions?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.